

5-Chloro-1-phenyl-1H-tetrazole chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-1-phenyl-1H-tetrazole

Cat. No.: B081076

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-1-phenyl-1H-tetrazole**: Properties, Synthesis, and Applications

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, represents a privileged scaffold in modern medicinal chemistry and materials science. [1][2] Although not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous clinically approved drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[1][3] Tetrazoles are often employed as metabolically stable bioisosteres for carboxylic acids, enhancing lipophilicity and improving pharmacokinetic profiles.[3][4][5]

Among the vast library of tetrazole derivatives, **5-Chloro-1-phenyl-1H-tetrazole** (CPT) stands out as a versatile and highly reactive intermediate. Its utility stems from the strategic placement of a phenyl group on the N1 position, which modulates the electronic properties of the ring, and a chloro group at the C5 position, which serves as an excellent leaving group. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of CPT for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Structural Properties

5-Chloro-1-phenyl-1H-tetrazole is a stable, solid compound under standard conditions.^[6] Its core structure consists of a planar tetrazole ring and a phenyl ring. X-ray crystallography data reveals that the two rings are not coplanar, forming a dihedral angle of approximately 64.5°.^[7] This twisted conformation is a result of steric hindrance and electronic effects between the rings.

Core Physical and Chemical Identifiers

The fundamental properties of CPT are summarized in the table below, compiled from various chemical suppliers and databases. These parameters are critical for experimental design, safety assessment, and regulatory compliance.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ ClN ₄	[6][8]
Molecular Weight	180.59 g/mol	[6][8]
CAS Number	14210-25-4	[6]
EC Number	238-065-4	[6]
Appearance	White to light yellow/beige crystalline powder	[9]
Melting Point	120-123 °C (lit.)	[6][9]
Solubility	Soluble in dichloromethane (25 mg/mL)	[6]
SMILES String	Clc1nnnn1-c2ccccc2	[6]
InChI Key	DHELIGKVOGTMGF-UHFFFAOYSA-N	[6]

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of CPT. While detailed spectral data can vary slightly based on instrumentation and sample preparation, the characteristic signatures are consistent.

Spectroscopy	Key Features and Observations	Source(s)
Infrared (IR)	<p>The IR spectrum reveals characteristic vibrations of the phenyl and tetrazole rings. Key absorptions correspond to C-H stretching of the aromatic ring, C=C and C=N stretching within the rings, and the C-Cl bond vibration. A combined experimental and theoretical study has provided a reliable assignment of the observed IR bands.</p>	[10] [11]
Nuclear Magnetic Resonance (¹ H NMR)	<p>The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the five protons of the phenyl group. The specific splitting pattern depends on the solvent and spectrometer frequency but will reflect the ortho, meta, and para protons.</p>	[11] [12]
Nuclear Magnetic Resonance (¹³ C NMR)	<p>The carbon NMR spectrum will show distinct signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring. The carbon atom bonded to the chlorine (C5) will have a characteristic chemical shift.</p>	[11] [13]

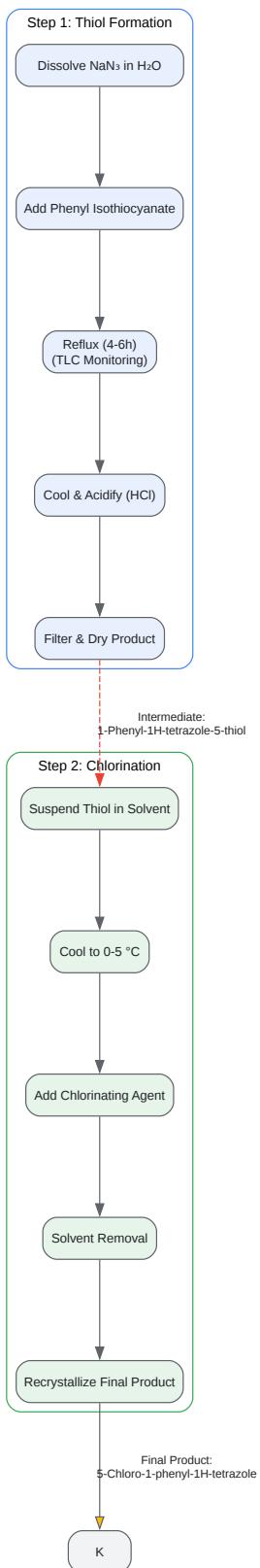
Part 2: Synthesis and Handling

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition reaction between a nitrile and an azide.[1][14][15]

Representative Synthesis Protocol

A robust laboratory-scale synthesis of **5-Chloro-1-phenyl-1H-tetrazole** can be achieved from phenyl isothiocyanate. This multi-step process involves the formation of the corresponding thiol intermediate, followed by oxidative chlorination.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol


- In a well-ventilated fume hood, dissolve sodium azide (2.0 mmol) in 5 mL of water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Add phenyl isothiocyanate (1.0 mmol) to the solution.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Expert Insight: The use of water as a solvent is both environmentally benign and effective for this cycloaddition. The reaction's completion is typically indicated by the disappearance of the phenyl isothiocyanate spot on the TLC plate.
- After cooling to room temperature, acidify the reaction mixture with 2N HCl until the pH is ~2-3. A precipitate will form.
- Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-Phenyl-1H-tetrazole-5-thiol.

Step 2: Chlorination to **5-Chloro-1-phenyl-1H-tetrazole**

- Suspend the dried 1-Phenyl-1H-tetrazole-5-thiol (1.0 mmol) in a suitable chlorinated solvent (e.g., carbon tetrachloride or chloroform) in a flask protected from light.
- Cool the suspension in an ice bath to 0-5 °C.
- Slowly bubble chlorine gas through the suspension or add a chlorinating agent such as sulfonyl chloride (SO_2Cl_2) dropwise.

- Trustworthiness: This step is highly exothermic and releases toxic gases. It must be performed with extreme caution in a fume hood with appropriate personal protective equipment (PPE). The reaction progress can be monitored by the dissolution of the starting material and color change.
- Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-Chloro-1-phenyl-1H-tetrazole**.

Synthesis Workflow Diagram

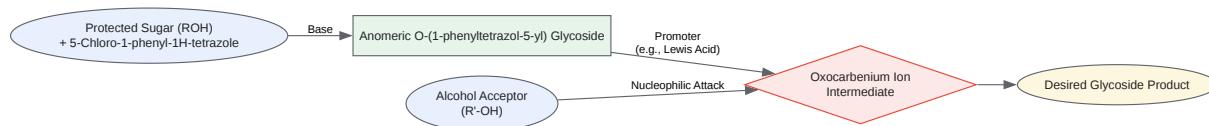
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Chloro-1-phenyl-1H-tetrazole**.

Safety and Handling

As with all tetrazole-containing compounds, appropriate safety precautions are necessary.

- **Handling:** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] Handle in a well-ventilated area or fume hood. Avoid generating dust.[16]
- **Storage:** Store in a tightly closed container in a cool, dry place away from heat and incompatible materials.[9][16] The recommended storage temperature is below +30°C.[9]
- **Hazards:** While this specific compound is a stable solid, parent tetrazoles and azides can be explosive, especially with exposure to heat, shock, or friction.[17] Always handle with care. The compound is classified under WGK 3, indicating it is strongly hazardous to water.[6]


Part 3: Chemical Reactivity and Applications

The reactivity of CPT is dominated by the C5-Cl bond. The tetrazole ring is electron-withdrawing, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This property is the cornerstone of its application in organic synthesis.

Glycosylation Reactions

A primary application of CPT is in the synthesis of glycosides. It serves as a powerful activating agent for glycosyl donors.[6] The reaction proceeds by first preparing an anomeric O-(1-phenyltetrazol-5-yl) glycoside. This intermediate, when treated with a promoter and an alcohol acceptor, readily forms a new glycosidic bond.

- **Mechanism:** The **5-chloro-1-phenyl-1H-tetrazole** reacts with a hemiacetal group of a protected sugar to form the anomeric O-tetrazolyl derivative. This derivative is then "activated" by a promoter (e.g., a Lewis acid), which facilitates the departure of the 1-phenyl-1H-tetrazol-5-oxy group. The resulting oxocarbenium ion is trapped by an alcohol nucleophile to yield the desired glycoside.[6]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for CPT-mediated O-glycosylation.

Coupling Reactions and Further Derivatization

CPT is also a valuable substrate for various cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl-substituted tetrazoles.^[9] These structures are of significant interest in drug discovery for their potential as scaffolds that can probe protein binding pockets. The chloro group can also be displaced by other nucleophiles, such as amines, thiols, and phenols, to generate a diverse library of 5-substituted-1-phenyl-1H-tetrazoles.^{[6][9]}

Role in Drug Development

While CPT itself is primarily a building block, the derivatives synthesized from it have wide-ranging biological relevance. The tetrazole ring it provides is a key pharmacophore.^{[1][4]} Its derivatives are investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.^{[2][4][18][19]} The ability to easily functionalize the 5-position using CPT allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Conclusion

5-Chloro-1-phenyl-1H-tetrazole is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers. The C5-chloro leaving group provides a versatile handle for constructing complex molecules, particularly in the fields of carbohydrate chemistry and medicinal chemistry. As the search for novel therapeutics and

functional materials continues, the strategic application of powerful building blocks like CPT will remain a cornerstone of successful research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl₄.SiO₂ [scielo.org.za]
- 3. lifechemicals.com [lifechemicals.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. BIOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. 5-Chloro-1-phenyl-1H-tetrazole 97 14210-25-4 [sigmaaldrich.com]
- 7. 5-Chloro-1-phenyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. 5-CHLORO-1-PHENYL-1H-TETRAZOLE CAS#: 14210-25-4 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) IR Spectrum [chemicalbook.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. echemi.com [echemi.com]
- 18. scielo.org.za [scielo.org.za]
- 19. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [5-Chloro-1-phenyl-1H-tetrazole chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081076#5-chloro-1-phenyl-1h-tetrazole-chemical-and-physical-properties\]](https://www.benchchem.com/product/b081076#5-chloro-1-phenyl-1h-tetrazole-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com